molecular weight and chemical structure of Cyanine5 NHS ester iodide
molecular weight and chemical structure of Cyanine5 NHS ester iodide
Physicochemical Characterization & Bioconjugation Protocols
Executive Summary
Cyanine5 NHS ester iodide (Cy5-NHS iodide) is a far-red, amine-reactive fluorescent probe widely utilized in proteomic profiling, in vivo imaging, and flow cytometry. Distinguished by its polymethine bridge structure and succinimidyl ester functional group, this molecule enables the covalent labeling of primary amines (lysine residues and N-termini) on biomolecules. Unlike its sulfonated analogs (Sulfo-Cy5), the iodide salt form is non-sulfonated and hydrophobic, necessitating the use of organic co-solvents for effective solubilization. This guide provides a rigorous analysis of its chemical structure, spectral properties, and a validated protocol for high-fidelity bioconjugation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The specific salt form—Cyanine5 NHS ester iodide —possesses distinct molecular characteristics compared to its chloride or perchlorate counterparts. The iodide counterion influences the molecular weight and can affect aggregation behavior in high-concentration solutions.
1.1 Structural Specifications
-
Chemical Name: Cyanine5 NHS ester iodide[1]
-
Molecular Formula:
-
Molecular Weight: 707.64 g/mol
-
Core Structure: The molecule consists of two indole rings connected by a five-carbon polymethine bridge (pentamethine). One indole ring is modified with an N-hydroxysuccinimide (NHS) ester via a hexanoic acid linker, while the nitrogens are alkylated (ethyl/methyl groups).
-
Counterion: Iodide (
).[2] -
Solubility Profile: Hydrophobic. Poorly soluble in pure water. Requires dissolution in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) prior to aqueous buffer introduction.
1.2 Comparison with Sulfo-Cy5
It is critical to distinguish this molecule from Sulfo-Cy5 NHS ester . The sulfonated version is water-soluble due to negatively charged sulfonate groups (
| Feature | Cyanine5 NHS Ester Iodide | Sulfo-Cy5 NHS Ester |
| Water Solubility | Low (Requires Organic Co-solvent) | High (Water Soluble) |
| Membrane Permeability | Permeable (Intracellular labeling possible) | Impermeable (Cell surface labeling) |
| Charge | Net Positive (Cationic chromophore) | Net Negative (Sulfonated) |
| Molecular Weight | ~707.64 g/mol | ~750–800 g/mol (varies by salt) |
Photophysical Properties[1][3][4]
Cyanine5 is a standard-bearer for far-red fluorescence, positioning it in the "optical window" of biological tissue where autofluorescence is minimized.[3]
-
Excitation Maximum (
): 646–649 nm -
Emission Maximum (
): 665–670 nm -
Extinction Coefficient (
): ~250,000 -
Quantum Yield (
): ~0.20–0.28 (Solvent dependent) -
Stokes Shift: ~20 nm
Expert Insight: The iodide counterion is a heavy atom. While typically dissociated in solution, at extremely high concentrations or in solid state, iodide can theoretically induce intersystem crossing via the heavy atom effect, potentially quenching fluorescence. However, in standard dilute biological labeling applications, this effect is negligible compared to the dye's brightness.
Mechanistic Action: NHS Ester Aminolysis
The bioconjugation mechanism relies on the nucleophilic attack of a primary amine (
3.1 Reaction Pathway
-
Nucleophilic Attack: The unprotonated amine (on the protein) attacks the ester carbonyl.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: N-hydroxysuccinimide is released as a leaving group, forming a stable amide bond.
Critical Parameter - pH: The reaction requires the amine to be unprotonated.[4]
-
Lysine pKa: ~10.5.
-
N-terminus pKa: ~9.0.
-
Optimal Reaction pH: 8.3 – 8.5 .
-
Below pH 8.0: Amines are protonated (
) and unreactive. -
Above pH 9.0: Hydrolysis of the NHS ester dominates, deactivating the probe before it can label the protein.
-
Figure 1: Mechanistic pathway of NHS-ester aminolysis competing with hydrolysis.
Experimental Protocol: High-Fidelity Labeling
Objective: Label 1 mg of IgG antibody with Cyanine5 NHS ester iodide.
4.1 Reagents Required[5]
-
Protein: IgG (1 mg/mL) in amine-free buffer (PBS, pH 7.4).
-
Buffer Exchange: 1M Sodium Bicarbonate (
), pH 8.5. -
Dye Stock: Cyanine5 NHS ester iodide powder.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Purification: Sephadex G-25 or PD-10 Desalting Column.
4.2 Step-by-Step Methodology
Step 1: Buffer Adjustment The protein must be in a buffer free of primary amines (No Tris, No Glycine).
-
If protein is in PBS: Add 1/10th volume of 1M
(pH 8.5) to raise pH to optimal ~8.3.[4][5] -
Why: This deprotonates a fraction of lysine residues, making them nucleophilic.
Step 2: Dye Solubilization
-
Dissolve 1 mg of Cyanine5 NHS ester iodide in 100 µL anhydrous DMSO.
-
Concentration: 10 mg/mL (~14 mM).
-
Caution: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.
Step 3: Conjugation Reaction
-
Calculate Molar Ratio: Target a dye-to-protein molar excess of 15:1 to 20:1 .
-
Calculation: For 1 mg IgG (~150 kDa, ~6.6 nmol), use ~100–130 nmol of dye.
-
-
Add the calculated volume of Dye/DMSO to the protein solution.
-
Critical: Ensure organic solvent does not exceed 10% of total volume to prevent protein denaturation.
-
Incubate for 1 hour at Room Temperature in the dark with gentle rotation.
Step 4: Purification
-
Remove unreacted dye using a Gel Filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
The "fast" band (blue/colored) is the conjugate. The "slow" band is free dye.
Step 5: Degree of Labeling (DOL) Calculation
Measure absorbance at 280 nm (
Figure 2: Workflow for conjugation of Cyanine5 NHS ester iodide to IgG.
Applications in Drug Development
The specific use of the iodide salt of Cyanine5 NHS ester is prevalent in scenarios where cost-efficiency and membrane permeability are required during the probe synthesis phase.
-
Antibody-Drug Conjugate (ADC) Surrogates: Cy5-labeled antibodies serve as fluorescent surrogates for ADCs in biodistribution studies. The far-red emission penetrates tissue better than fluorescein (FITC), allowing for deeper in vivo imaging of tumor accumulation.
-
Flow Cytometry: Cy5 is often paired with PE (Phycoerythrin) or FITC. Its emission at 670 nm avoids spectral overlap with the 488 nm/530 nm channels, enabling multi-parametric analysis of cell surface markers.
-
Small Molecule Tracers: Because the iodide salt is non-sulfonated and hydrophobic, it is ideal for labeling small, hydrophobic drug candidates in organic solvents before biological testing. This preserves the lipophilicity of the drug more effectively than the highly polar Sulfo-Cy5.
References
-
PubChem. Cy5 NHS Ester Compound Summary. National Library of Medicine. Retrieved from [Link]
